molecular formula C4H7BN2O2 B11721677 (2-Methyl-1H-imidazol-4-yl)boronic acid

(2-Methyl-1H-imidazol-4-yl)boronic acid

Cat. No.: B11721677
M. Wt: 125.92 g/mol
InChI Key: YXQVDBQHDYWJCQ-UHFFFAOYSA-N
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Description

(2-Methyl-1H-imidazol-4-yl)boronic acid is a boronic acid derivative featuring an imidazole ring substituted with a methyl group at the 2-position and a boronic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-imidazol-4-yl)boronic acid typically involves the reaction of 2-methylimidazole with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-methylimidazole using bis(pinacolato)diboron under mild conditions. The reaction proceeds efficiently in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-imidazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl or styrene derivatives.

    Oxidation: The products include boronic esters or borates.

    Substitution: The products are substituted imidazole derivatives.

Scientific Research Applications

(2-Methyl-1H-imidazol-4-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-1H-imidazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-1H-imidazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of both the methyl group and the boronic acid group on the imidazole ring enhances its versatility in chemical synthesis and biological applications.

Properties

IUPAC Name

(2-methyl-1H-imidazol-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BN2O2/c1-3-6-2-4(7-3)5(8)9/h2,8-9H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQVDBQHDYWJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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